4-Bromo-3-cyclopropylaniline
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Overview
Description
4-Bromo-3-cyclopropylaniline is an organic compound with the molecular formula C₉H₁₀BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a cyclopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylaniline typically involves the following steps:
Bromination: The starting material, 3-cyclopropylaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropylation: Alternatively, the cyclopropyl group can be introduced first, followed by bromination. This involves the reaction of aniline with cyclopropyl bromide under basic conditions to form 3-cyclopropylaniline, which is then brominated.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed in Suzuki-Miyaura and Heck reactions.
Scientific Research Applications
4-Bromo-3-cyclopropylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropylaniline depends on its application:
In Organic Reactions: The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds.
In Biological Systems: If used in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aniline and cyclopropyl groups.
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclopropyl group.
3-Cyclopropylaniline: Similar structure but lacks the bromine atom.
4-Chloro-3-cyclopropylaniline: Similar structure with chlorine instead of bromine.
This detailed overview provides a comprehensive understanding of 4-Bromo-3-cyclopropylaniline, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-bromo-3-cyclopropylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDWSNIVPGNZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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